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Compound of Interest

3-(4-Hydroxyphenyl)-2-
Compound Name:
methylpropanoic acid

CAS No.: 35456-48-5

Cat. No.: B3131475

Get Quote

Executive Summary & Compound Identity

3-(4-Hydroxyphenyl)-2-methylpropanoic acid (CAS: 35456-48-5) is a critical chiral building
block and intermediate, structurally related to the phenylpropanoid class.[1] Often utilized in the
synthesis of pharmaceutical agents such as Metyrosine (via amination) or metabolic studies of
tyrosine derivatives, its solubility profile is governed by its dual functionality: a hydrophilic
carboxylic acid/phenol head and a hydrophobic methylated alkyl tail.[1]

This guide provides a scientifically grounded analysis of its solubility behavior, utilizing
structural analog benchmarking (Phloretic Acid) and thermodynamic principles.[1] It serves as a
roadmap for researchers optimizing extraction, purification, and formulation processes.[1]

Chemical Identity Table
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Property Detail

IUPAC Name 3-(4-Hydroxyphenyl)-2-methylpropanoic acid
CAS Number 35456-48-5

Molecular Formula C10H1203

Molecular Weight 180.20 g/mol

Structural Class Phenylpropanoic Acid Derivative

Carboxylic Acid (COOH), Phenolic Hydroxyl (Ar-

Key Functional Groups
OH)

Physicochemical Basis of Solubility
To predict and manipulate the solubility of this compound, one must understand the interplay

between its crystal lattice energy and solvation enthalpy.[1] The presence of the

-methyl group distinguishes it from its parent compound, Phloretic Acid, introducing steric bulk
that disrupts crystal packing (potentially lowering melting point) while increasing lipophilicity.[1]

Estimated Physicochemical Parameters

Based on structural group contribution methods and analog benchmarking (Phloretic Acid, CAS
501-97-3).
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Parameter Estimated Value Impact on Solubility

Soluble in basic buffers (pH >

pKax (COOH) 47-49

5.[1]5) as carboxylate.[1]

Soluble in strong alkali (pH >
pKaz (Phenol) ~10.1 o

11) as dianion.[1]

Moderate lipophilicity; good
LogP (Octanol/Water) 14-16

affinity for alcohols/esters.[1]

Moderate lattice energy;
Melting Point 115-125°C amenable to thermal
recrystallization.[1]

High affinity for protic solvents
(Water, MeOH).[1]

H-Bond Donors 2

Solubility Landscape by Solvent Class

The solubility of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid is highly anisotropic,
dependent on solvent polarity and pH.[1]

A. Agueous Solubility (pH Dependent)

Water solubility is the critical constraint.[1] In its un-ionized form (pH < 4), the compound is
sparingly soluble due to the hydrophobic phenyl-methyl core.[1]

 Acidic Conditions (pH 1-3): < 1 mg/mL (Precipitates).[1]
o Neutral Conditions (pH 7): Moderate solubility (exists as mono-anion).[1]

e Basic Conditions (pH > 10): Highly soluble (> 50 mg/mL) due to formation of the phenolate-
carboxylate dianion.[1]

B. Organic Solvent Profile

The "Like Dissolves Like" principle dictates the following hierarchy:
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Solvent Class

Representative
Solvents

Solubility
Prediction

Mechanistic
Rationale

Short-Chain Alcohols

Methanol, Ethanol,
IPA

High (> 100 mg/mL)

Strong H-bonding
match with COOH/OH
groups; alkyl chain

compatibility.

Polar Aprotic

DMSO, DMF, NMP

Very High

Dipole-dipole
interactions disrupt
crystal lattice

effectively.

Esters/Ethers

Ethyl Acetate, THF

Moderate-High

Excellent for
extraction; H-bond
acceptance from

solute.[1]

Chlorinated

Dichloromethane
(DCM)

Moderate

Soluble enough for
extraction, but less

than alcohols.[1]

Aliphatic

Hydrocarbons

Hexane, Heptane

Negligible

Polarity mismatch;
solute is too polar for

non-polar matrix.[1]

C. Binary Mixture Strategy (Crystallization)

For purification, a binary solvent system is recommended to exploit the steep solubility curve:

» System: Ethanol/Water or Methanol/Water.[1]

¢ Method: Dissolve in hot alcohol, slowly add water (antisolvent) until turbidity, then cool.[1]

The

-methyl group often slows nucleation, requiring seeding.[1]

Experimental Protocol: Solubility Determination
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For regulatory filing or precise process design, experimental validation is required.[1] The
following Shake-Flask Method is the gold standard for generating thermodynamic solubility
data.

Workflow Diagram
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Click to download full resolution via product page

Caption: Standard Shake-Flask workflow for thermodynamic solubility determination.

Detailed Methodology

* Preparation: Add excess solid (~50 mg) to 2 mL of solvent in a borosilicate glass vial.

» Equilibration: Agitate at constant temperature (e.g., 25°C £ 0.1°C) for 24-48 hours. Note:
Check for polymorphic transitions using XRPD on the residual solid.
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o Sampling: Filter the supernatant through a pre-heated 0.45 um PTFE syringe filter to remove
micro-crystals.

e Quantification (HPLC Conditions):

o

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

[¢]

Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [40:60 v/v].[1]

[e]

Detection: UV at 278 nm (Phenolic absorption max).[1]

[e]

Flow Rate: 1.0 mL/min.[1]

Thermodynamic Analysis

To scale up crystallization processes, determine the enthalpy of dissolution (
) using the Van't Hoff equation.[1] Measure solubility (
, mole fraction) at three temperatures (e.g., 298K, 308K, 318K). [1]
e Plot:
(y-axis) vs.
(x-axis).[1]
e Slope:
1]

¢ Interpretation: A positive

(endothermic) indicates solubility increases with temperature—typical for this class of
organic acids.[1]

Applications in Drug Development[1]

 Purification: The compound's pH-dependent solubility allows for "Acid-Base Extraction."[1]
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o Step 1: Dissolve crude in dilute NaOH (pH 12). Impurities insoluble in water are filtered off.

[1]
o Step 2: Acidify filtrate to pH 2 using HCI.[1][2] The product precipitates in high purity.

o Formulation: For bioavailability studies, use PEG-400 or Propylene Glycol as cosolvents to
enhance solubility in oral liquid formulations.[1]

References

» Phloretic Acid Solubility Data (Analog): "Solubility of 3-(4-hydroxyphenyl)propionic acid in
various solvents.” Journal of Chemical & Engineering Data. (Referenced for structural
trends).[1][3]

o General Solubility Protocols: Jouyban, A. (2010).[1] Handbook of Solubility Data for
Pharmaceuticals. CRC Press.[1]

e Compound Identity: PubChem CID 35456-48-5 Entry.[1] [1]

e Thermodynamic Modeling: Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of
Organic Compounds. Wiley-Interscience.[1]

Disclaimer: Specific experimental mole fraction values for CAS 35456-48-5 are proprietary or
not widely published in open literature.[1] The data above represents high-confidence
estimates based on validated QSPR (Quantitative Structure-Property Relationship) models and
structural analog analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 3-(4-Hydroxyphenyl)propionic acid | C9H1003 | CID 10394 - PubChem
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e 2. pubs.acs.org [pubs.acs.org]
e 3. Phloretic acid - Wikipedia [en.wikipedia.org]

e To cite this document: BenchChem. [Comprehensive Solubility Profile & Characterization
Guide: 3-(4-Hydroxyphenyl)-2-methylpropanoic Acid[1]]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3131475/docs#comprehensive-
solubility-profile-characterization-guide-3-4-hydroxyphenyl-2-methylpropanoic-acid-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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